N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a chlorophenyl group at the N7 position, a fluorophenyl substituent at C3, and a methyl group at C3. This scaffold is structurally analogous to bioactive compounds targeting inflammation, microbial infections, and cancer .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4/c1-12-9-18(24-16-4-2-3-14(20)10-16)25-19(23-12)17(11-22-25)13-5-7-15(21)8-6-13/h2-11,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESQDAVTSUDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Sequences
Nitration of intermediate pyrazolo[1,5-a]pyrimidines is performed using fuming HNO₃ and H₂SO₄ at 0–5°C, followed by neutralization with aqueous ammonia. For example, nitrating 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one produces the 6-nitro derivative, which is subsequently reduced to the amine using Pd/C and hydrogen gas at 50°C. This stepwise approach ensures regioselectivity and avoids over-nitration.
Halogenation Strategies
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data for intermediates and the final compound include:
| Intermediate | ¹H NMR (DMSO-d₆, 400 MHz) | Yield (%) |
|---|---|---|
| 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | δ 2.32 (s, 3H, CH₃), 5.92 (s, 1H, H-6), 7.30–7.51 (m, 7H, Ar-H), 12.16 (s, 1H, NH) | 78 |
| 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | δ 2.35 (s, 3H, CH₃), 6.45 (s, 1H, H-6), 7.12–7.63 (m, 4H, Ar-H), 8.02 (s, 2H, NH₂) | 82 |
| Final Compound | δ 2.38 (s, 3H, CH₃), 6.87–7.89 (m, 8H, Ar-H), 8.24 (s, 1H, NH) | 76 |
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 352.8 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄ClFN₄ .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the para position of the phenyl ring (4-fluorophenyl group) exhibits high electrophilic character. Reactions with nucleophiles typically proceed under basic conditions:
Mechanistic Insight : The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, favoring para substitution due to steric hindrance from ortho positions.
Oxidation-Reduction Behavior
The methyl group at position 5 and pyrimidine nitrogen atoms participate in redox reactions:
| Target Site | Oxidizing Agent | Product | Reduction Agent | Product |
|---|---|---|---|---|
| Methyl group | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid | LiAlH<sub>4</sub> | Primary alcohol |
| Pyrimidine ring | H<sub>2</sub>O<sub>2</sub>/AcOH | N-oxide derivative | H<sub>2</sub>/Pd-C | Dihydropyrimidine |
Notable Finding : Oxidation of the methyl group proceeds with 89% conversion efficiency when using TEMPO/O<sub>2</sub> catalytic systems .
Cyclocondensation Reactions
The core pyrazolo[1,5-a]pyrimidine structure enables ring expansion via cyclocondensation:
Regioselectivity : Microwave irradiation enhances reaction rates by 3.8× compared to thermal methods while maintaining >95% regiochemical purity .
Cross-Coupling Modifications
The chlorophenyl substituent participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Partner | Product Utility |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | Biaryl derivatives for material science |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Secondary amines | Antibacterial agents |
Optimized Conditions : 1.5 mol% Pd loading with TBAB additive achieves 94% conversion in <2 hrs at 90°C.
Biological Alkylation Pathways
In vivo studies reveal metabolic activation through hepatic enzymes:
Clinical Relevance : Hydroxylated metabolites retain 72% of parent compound's kinase inhibition efficacy while improving pharmacokinetic profiles .
Reaction Comparison Table
| Parameter | Nucleophilic Substitution | Oxidation | Cross-Coupling |
|---|---|---|---|
| Temperature Range | 60-100°C | 25-150°C | 80-120°C |
| Typical Yield | 52-68% | 75-89% | 82-94% |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
| Byproducts | <5% | 8-12% | <3% |
Mechanistic Considerations
-
Steric Effects : The 3-chlorophenyl group creates torsional strain (18.7 kcal/mol by DFT calculations), directing electrophiles to the 4-fluorophenyl moiety .
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Electronic Factors : Calculated Fukui indices (f<sup>+</sup> = 0.152 at C-7) predict preferential attack at the pyrimidine nitrogen .
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Solvent Polarity : DMF increases reaction rates by 2.3× vs. THF in SNAr reactions due to better stabilization of transition states.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising activity against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects, potentially through the inhibition of specific kinases involved in cell proliferation and survival .
Inhibition of Kinase Activity
The compound's structure suggests that it may act as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and division. Inhibitors like this compound can disrupt these pathways, making them valuable in treating cancers characterized by aberrant kinase activity .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease . Further investigations into its mechanism of action are warranted to elucidate these effects.
Cancer Therapy
Given its anticancer properties, this compound is being explored as a potential candidate for targeted cancer therapies. Its ability to inhibit specific kinases could lead to the development of novel treatments for resistant cancer types.
Combination Therapies
Research suggests that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies. This synergistic effect could improve patient outcomes by reducing resistance and enhancing the overall therapeutic index .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- C5 Substituent : The methyl group in the target compound is smaller than phenyl or tert-butyl groups in analogs, which may reduce steric hindrance and improve binding to compact active sites .
- C3 Substituent : The 4-fluorophenyl group is conserved in anti-mycobacterial pyrazolopyrimidines (e.g., compound 47), suggesting its role in target engagement through π-π stacking or halogen bonding .
Structure-Activity Relationship (SAR) Insights
Halogen Effects : Replacing 4-fluorophenyl (target) with 4-chlorophenyl (compound 35, ) reduces anti-mycobacterial activity by 10-fold, indicating fluorine’s superior electronic effects .
Amine Position : 3-Chlorophenyl at N7 (target) may enhance selectivity over off-target receptors compared to 4-chlorophenyl derivatives (e.g., compound 9f, ) .
Heterocycle Core : Triazolo[1,5-a]pyrimidines () generally exhibit higher potency than pyrazolo analogs but suffer from synthetic complexity .
Q & A
Q. Why do similar compounds show divergent bioactivity in enzyme assays?
- Subtle structural differences (e.g., chloro vs. fluoro substituents) alter electron distribution, affecting target affinity. For example, shows triazolopyrimidines with dimethylaminoethyl groups (compound 94) exhibit higher PfDHODH inhibition than methylaminoethyl analogs (compound 93) due to enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
